molecular formula C2H6N4Pd B13740371 Diamminebis(cyano-C)palladium CAS No. 15020-94-7

Diamminebis(cyano-C)palladium

Cat. No.: B13740371
CAS No.: 15020-94-7
M. Wt: 192.52 g/mol
InChI Key: MDLIYGULJJWUGI-UHFFFAOYSA-N
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Description

Diamminebis(cyano-C)palladium is a palladium(II) coordination compound with the formula [Pd(NH₃)₂(CN)₂]. It features two ammonia ligands and two cyanide ligands bound to a central palladium atom. The compound is notable for its square planar geometry, typical of Pd(II) complexes, and its applications in catalysis and materials science. Its CAS registry number is 14852-83-6, and its EINECS number is 238-918-0 . The cyanide ligands contribute to its stability and reactivity, enabling its use in cross-coupling reactions and electrochemical processes.

Properties

CAS No.

15020-94-7

Molecular Formula

C2H6N4Pd

Molecular Weight

192.52 g/mol

IUPAC Name

azane;palladium(2+);dicyanide

InChI

InChI=1S/2CN.2H3N.Pd/c2*1-2;;;/h;;2*1H3;/q2*-1;;;+2

InChI Key

MDLIYGULJJWUGI-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.N.N.[Pd+2]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Diamminebis(cyano-C)palladium typically involves the reaction of palladium salts with cyanide ions in the presence of ammonia or ammine ligands. The key steps include:

  • Palladium Source : Commonly palladium(II) chloride (PdCl2) or palladium nitrate (Pd(NO3)2) is used as the palladium precursor.
  • Cyanide Source : Cyanide ions are introduced typically via potassium cyanide (KCN) or other cyanide salts.
  • Ammine Ligands : Ammonia gas or aqueous ammonia solutions provide the ammine ligands.
  • Reaction Medium : Aqueous or mixed aqueous-organic solvents are used.
  • Control of Stoichiometry and Conditions : Precise molar ratios and reaction conditions such as temperature and pH are critical.

Catalytic Hydrogenation Route (Indirect Preparation of Diamines and Palladium Complexes)

A relevant industrial method described in patent literature involves the use of palladium catalysts supported on oxides (e.g., γ-Al2O3, SiO2, TiO2, ZrO2) for hydrogenation reactions that can yield diamine ligands or palladium complexes indirectly related to this compound. Key parameters include:

Parameter Range Preferred Range
Temperature 50–200 °C 90–170 °C
Pressure (Hydrogen) 5–300 bar 50–200 bar
Pd Loading on Support 0.1–10 wt.% 0.3–5 wt.%
Molar Ratio (Amine:Nitrile) 2:1 to 30:1 3:1 to 10:1

This method uses palladium catalysts prepared by impregnating supports with PdCl2 or Pd(NO3)2 and is carried out in autoclaves or tubular reactors under hydrogen atmosphere to reduce nitriles to diamines, which can then coordinate palladium to form complexes like this compound.

Direct Coordination Method

The direct synthesis of this compound involves mixing palladium(II) salts with cyanide ions and ammonia under controlled conditions:

  • Step 1 : Dissolution of palladium salt (e.g., PdCl2) in aqueous medium.
  • Step 2 : Addition of ammonia to form palladium ammine complexes.
  • Step 3 : Slow addition of cyanide source to form the bis(cyano-C) coordination.
  • Step 4 : Control of pH to prevent palladium precipitation.
  • Step 5 : Isolation of the complex by filtration or crystallization.

This method requires careful stoichiometric control to ensure the formation of the this compound complex rather than other palladium cyanide species.

Data Table: Summary of Preparation Parameters

Preparation Method Palladium Source Cyanide Source Ammine Source Temperature (°C) Pressure (bar) Molar Ratios (Amine:Cyanide:Pd) Notes
Catalytic Hydrogenation Route PdCl2 or Pd(NO3)2 on oxide support Not direct cyanide, nitriles hydrogenated Secondary amines 90–170 50–200 3:1 to 10:1 (amine:nitrile) Used for diamine production, indirect
Direct Coordination PdCl2 KCN or other cyanides NH3 (aqueous) Ambient to 50 Atmospheric Stoichiometric control Classic coordination synthesis
Pd-Catalyzed Cyanation (Research) Pd nanoparticles or Pd acetate K4[Fe(CN)6] Not applicable ~130 Atmospheric Catalyst loading low Cyanation of aryl halides, catalytic

Chemical Reactions Analysis

Diamminebis(cyano-C)palladium undergoes various types of chemical reactions, including:

Scientific Research Applications

Catalytic Applications

Catalysis in Organic Reactions

Diamminebis(cyano-C)palladium serves as an effective catalyst in several organic reactions. Its ability to facilitate cross-coupling reactions, such as Suzuki and Heck reactions, is particularly notable. The presence of the cyano group enhances the electronic properties of the palladium center, making it more reactive.

Table 1: Catalytic Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki CouplingCoupling of aryl halides with boronic acids
Heck ReactionVinylation of aryl halides
Sonogashira CouplingCoupling of terminal alkynes with aryl halides

Medicinal Chemistry

Targeted Drug Delivery

This compound has been explored for its potential in targeted drug delivery systems. By conjugating this compound with biologically active molecules, it can enhance the selectivity and efficacy of chemotherapeutic agents. The ability to selectively accumulate in cancer cells minimizes side effects associated with traditional chemotherapy.

Case Study: CblCN-Pd Complexes

A study demonstrated that conjugates formed between this compound and cobalamin (vitamin B12) derivatives could effectively target cancer cells. The stability and release mechanisms were investigated using spectroscopic methods and DFT modeling, showing promising results for reducing toxicity while maintaining therapeutic efficacy .

Environmental Applications

Pollutant Reduction

The compound has shown potential in environmental remediation, particularly in the reduction of heavy metals from wastewater. Palladium complexes can catalyze the conversion of toxic chromium species (Cr(VI)) into less harmful forms (Cr(III)), thereby aiding in pollution control efforts.

Table 2: Environmental Applications of this compound

ApplicationDescriptionReference
Heavy Metal ReductionCatalytic conversion of Cr(VI) to Cr(III)
Organic Pollutant DegradationBreakdown of organic pollutants in water

Sensor Development

Chemosensing Applications

Recent advancements have highlighted the use of this compound in developing chemosensors for detecting various analytes. Its unique electronic properties allow for sensitive detection methods applicable in environmental monitoring and biomedical diagnostics.

Comparison with Similar Compounds

Key Observations :

  • Ligand Effects: The cyanide ligand in this compound provides stronger field stabilization compared to nitrito (NO₂⁻) ligands, leading to distinct redox and catalytic behaviors .
  • Coordination Mode : Nitrito ligands can bind via nitrogen (nitrito-N) or oxygen (nitrito-O), altering solubility and reactivity. For example, nitrito-O coordination in Diamminebis(nitrito-O)palladium enhances solubility in aqueous ammonia .
  • Metal Center : Platinum analogs (e.g., Diamminebis(nitrito-N)platinum) exhibit slower reaction kinetics due to the inertness of Pt²⁺ compared to Pd²⁺ .

Biological Activity

Diamminebis(cyano-C)palladium, a palladium(II) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and antimicrobial properties.

Chemical Structure and Properties

This compound can be represented by the formula [Pd(NH3)2(CN)2]2+[Pd(NH_3)_2(CN)_2]^{2+}. The palladium center is coordinated by two ammine ligands and two cyano ligands. This unique arrangement contributes to its reactivity and interaction with biological macromolecules, such as DNA.

The biological activity of palladium complexes is often attributed to their ability to interact with cellular components, particularly DNA. Research indicates that these complexes can bind to DNA, leading to structural alterations that inhibit replication and transcription processes. The binding affinity of this compound to DNA has been investigated through various assays, demonstrating significant intercalation and disruption of base pairs.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against cancer cell lines (e.g., MCF-7, A2780)
AntimicrobialModerate activity against Gram-positive bacteria (e.g., S. aureus)
AntioxidantScavenging activity against free radicals

Anticancer Activity

Recent studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been tested against ovarian cancer cells (A2780 and A2780cis) and breast cancer cells (MDA-MB-231), showing comparable efficacy to cisplatin, a well-known chemotherapeutic agent. The mechanism appears distinct from that of platinum-based drugs, suggesting alternative pathways for inducing apoptosis in cancer cells.

  • Case Study : In vitro studies demonstrated a dose-dependent response where higher concentrations of this compound resulted in increased cell death among MDA-MB-231 cells. The compound's ability to disrupt DNA integrity was confirmed through assays measuring DNA fragmentation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. While overall antibacterial activity was found to be moderate, it displayed promising results against certain strains of bacteria such as Staphylococcus aureus and Escherichia coli.

  • Case Study : A study reported a minimum inhibitory concentration (MIC) of 7.81 μg/mL against E. coli, indicating its potential as an antimicrobial agent. The complex's mechanism likely involves disruption of bacterial cell membranes and interference with metabolic pathways.

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